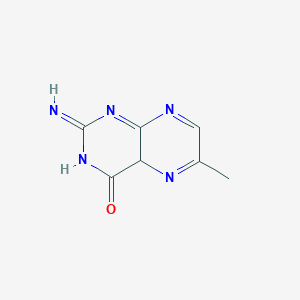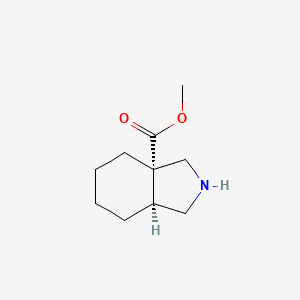
methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of isoindole, a bicyclic compound that contains a nitrogen atom in one of its rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate typically involves the reduction of indole-2-carboxylic acid derivatives. One common method includes the catalytic hydrogenation of indole-2-carboxylic acid using platinum as a catalyst and deuterium gas . This process results in the formation of the octahydro-isoindole structure with the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate has several scientific research applications:
Industry: Employed in the synthesis of compounds with specific structural and functional properties for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate can be compared with other similar compounds, such as:
Octahydroindole-2-carboxylic acid (PD0140417): A closely related compound used as a surrogate of proline and phenylalanine in bradykinin.
N-methyl octahydroindole-2-carboxylic acid (PD0348183): Another analog with similar structural features and applications.
These compounds share similar structural motifs but differ in their specific functional groups and stereochemistry, which can influence their reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)6-11-7-10/h8,11H,2-7H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
FJDHBNIQGCUZSC-PSASIEDQSA-N |
Isomerische SMILES |
COC(=O)[C@@]12CCCC[C@@H]1CNC2 |
Kanonische SMILES |
COC(=O)C12CCCCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


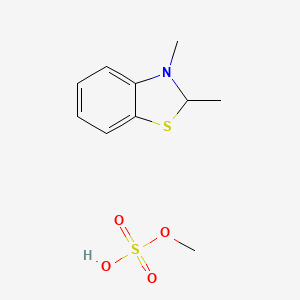

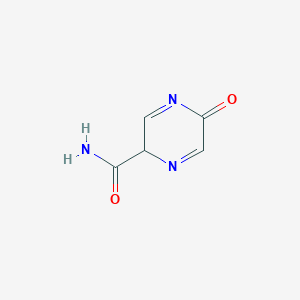
![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354768.png)

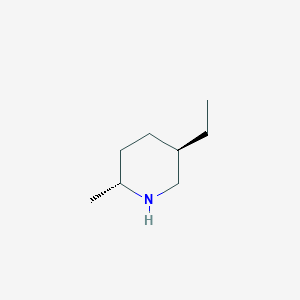
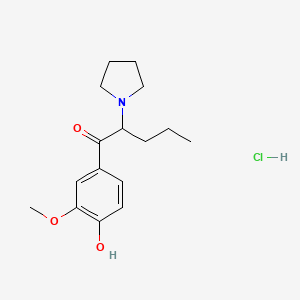
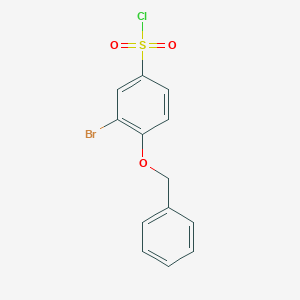
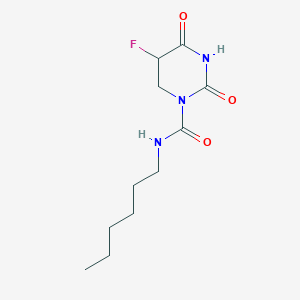
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)

